molecular formula C12H17NO2 B8483774 2-Methoxy-5-(pyrrolidin-1-ylmethyl)phenol

2-Methoxy-5-(pyrrolidin-1-ylmethyl)phenol

Cat. No. B8483774
M. Wt: 207.27 g/mol
InChI Key: XJTYLJVIFMPEJR-UHFFFAOYSA-N
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Patent
US07812040B2

Procedure details

NaB(OAc)3H (32 g, 0.15 mol) was added in portions for 15 min to a mixture of pyrrolidine (9.1 mL, 0.11 mol) and 4-methoxy-5-hydroxybenzaldehyde (15.2 g, 0.1 mol) in CH2Cl2 (100 mL) under vigorous stirring and cooling with an ice bath in an atmosphere of argon Ar. The mixture was stirred for 20 h and cooled with an ice bath. Concentrated HCl (21 mL) was added. The organic layer was separated and discarded. The aqueous one was alkalized with K2CO3 to pH 9 (60 mL) and extracted with chloroform (3×100 mL). The combined extracts were dried with Na2SO4, and evaporated to give the title compounds (17.6 g, 85%) as white crystals. LCMS-data: 208.1 and 209.1 (M+H)+, (calculated for C12H17NO2 207.1). 1H NMR (400 MHz)-data (DMSO-d6, J, Hz): 8.81 (br s, 1H, OH); 6.80 (d, 1H, ArH, J=8.3 Hz); 6.73 (d, 1H, ArH, J=2 Hz); 6.65 (dd, 1H, ArH, J1=2 Hz, J2=8 Hz); 3.72 (s, 3H, OCH3); 3.40 (s, 2H, CH2Ar); 2.41-2.33 (m, 4H, CH2CH2CH2CH2); 1.70-1.62 (m, 4H, CH2CH2CH2CH2,).
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
9.1 mL
Type
reactant
Reaction Step One
Quantity
15.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
21 mL
Type
reactant
Reaction Step Two
Yield
85%

Identifiers

REACTION_CXSMILES
[BH-](OC(C)=O)(OC(C)=O)OC(C)=O.[Na+].[NH:15]1[CH2:19][CH2:18][CH2:17][CH2:16]1.[CH3:20][O:21][C:22]1[C:29]([OH:30])=[CH:28][C:25]([CH:26]=O)=[CH:24][CH:23]=1.Cl>C(Cl)Cl>[CH3:20][O:21][C:22]1[CH:23]=[CH:24][C:25]([CH2:26][N:15]2[CH2:19][CH2:18][CH2:17][CH2:16]2)=[CH:28][C:29]=1[OH:30] |f:0.1|

Inputs

Step One
Name
Quantity
32 g
Type
reactant
Smiles
[BH-](OC(=O)C)(OC(=O)C)OC(=O)C.[Na+]
Name
Quantity
9.1 mL
Type
reactant
Smiles
N1CCCC1
Name
Quantity
15.2 g
Type
reactant
Smiles
COC1=CC=C(C=O)C=C1O
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
21 mL
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
under vigorous stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling with an ice bath in an atmosphere of argon Ar
STIRRING
Type
STIRRING
Details
The mixture was stirred for 20 h
Duration
20 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled with an ice bath
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform (3×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried with Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C=C(C=C1)CN1CCCC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 17.6 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 84.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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